

Clovanediol: Unraveling the Safety and Toxicity Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol, a naturally occurring sesquiterpenoid diol, has garnered interest for its antimicrobial properties. As with any compound with therapeutic potential, a thorough understanding of its safety and toxicity is paramount for further development. This technical guide provides a comprehensive overview of the currently available, albeit limited, information on the safety and toxicity profile of Clovanediol. The information is compiled from a variety of sources to aid researchers and drug development professionals in their evaluation of this compound. It is important to note that dedicated, comprehensive toxicological studies on Clovanediol are scarce in publicly available literature.

Chemical and Physical Properties



Property	Value	Reference
Chemical Formula	C15H26O2	[1][2]
Molecular Weight	238.37 g/mol	[1][2]
CAS Number	2649-64-1	[1][2]
Appearance	Colorless to pale yellow liquid	[1][2]
Solubility	Moderately soluble in water, good solubility in organic solvents	[1][2]

Known Biological Activity and Mechanism of Action

Clovanediol is primarily recognized for its antimicrobial efficacy. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death[1][2]. This broad-spectrum activity makes it a subject of interest for various applications. Beyond its antimicrobial properties, **Clovanediol** has been identified as a constituent in various plants, including those from the Chrysanthemum, Eryngium, Cyperus, Meliaceae, Eriosema, and Schisandra genera[3][4][5][6][7][8]. Some of these plants have traditional uses in treating a range of ailments, suggesting a potential for other biological activities that warrant further investigation[3][4][7][8].

Antimicrobial Action Pathway



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Caption: Proposed mechanism of antimicrobial action for Clovanediol.

Safety and Toxicity Profile



Direct and comprehensive toxicological data for **Clovanediol** is not readily available in the public domain. The following sections summarize the sparse and indirect information that has been reported.

Acute Toxicity

No specific LD50 values for **Clovanediol** have been found in the reviewed literature. However, a Safety Data Sheet for a related compound, **Clovanediol** diacetate (CAS No: 2649-68-5), categorizes it as an acute oral and dermal toxicant (Category 4)[9]. It is crucial to note that this information pertains to a derivative and may not be directly extrapolated to **Clovanediol**.

Cytotoxicity

One study investigating the extracts of Cyperus species, which contain **Clovanediol**, reported that the extract showed no cytotoxicity in murine peritoneal macrophages at concentrations between 12.5 and 50 μ g/mL[5]. This finding suggests a potential lack of overt toxicity to immune cells at these concentrations, but this is not a direct assessment of the pure compound.

Pharmacokinetics

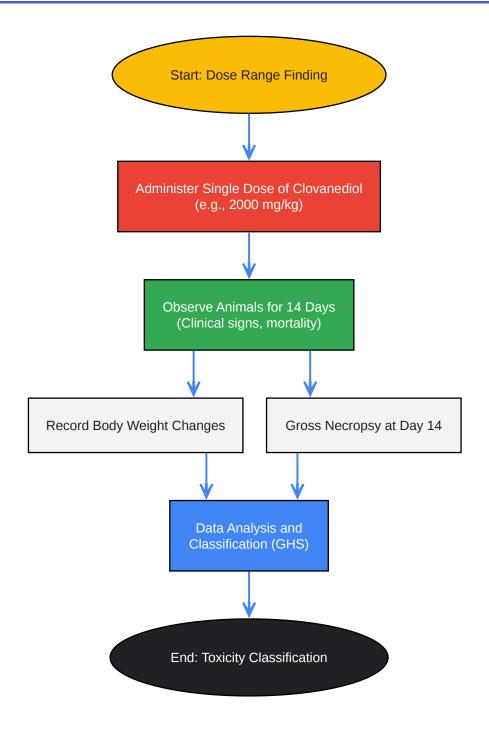
There is a significant lack of information regarding the pharmacokinetics of **Clovanediol**. No studies detailing its absorption, distribution, metabolism, or excretion (ADME) have been identified in the available literature. Understanding these parameters is critical for determining appropriate dosing and assessing potential accumulation and toxicity.

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies specifically on **Clovanediol** are not available in the reviewed literature. For researchers planning to conduct such studies, standard toxicological protocols as outlined by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) should be followed.

General Experimental Workflow for Acute Oral Toxicity (OECD 423)





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Caption: A generalized workflow for an acute oral toxicity study.

Gaps in Knowledge and Future Directions

The current body of knowledge on the safety and toxicity of **Clovanediol** is insufficient to support its advancement into clinical development. To address this, the following studies are recommended:



- Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine LD50, NOAELs, and target organ toxicity.
- Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.
- Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.
- Pharmacokinetic (ADME) studies to understand its in vivo behavior.
- Mechanism-based toxicity studies to elucidate any specific signaling pathways involved in potential adverse effects.

Conclusion

Clovanediol presents an interesting profile as an antimicrobial agent. However, the lack of comprehensive safety and toxicity data is a major impediment to its further development. The information presented in this guide highlights the critical need for rigorous toxicological and pharmacokinetic evaluation to establish a clear safety profile for this compound. Researchers and drug developers should prioritize these studies to unlock the potential therapeutic applications of **Clovanediol** in a safe and responsible manner.

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